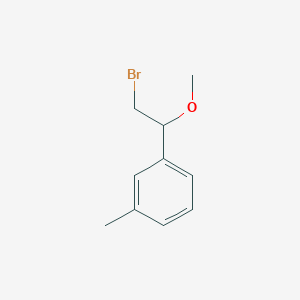

1-(2-Bromo-1-methoxyethyl)-3-methylbenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13BrO |

|---|---|

Molecular Weight |

229.11 g/mol |

IUPAC Name |

1-(2-bromo-1-methoxyethyl)-3-methylbenzene |

InChI |

InChI=1S/C10H13BrO/c1-8-4-3-5-9(6-8)10(7-11)12-2/h3-6,10H,7H2,1-2H3 |

InChI Key |

UKGQZFFAWPMXGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(CBr)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 2 Bromo 1 Methoxyethyl 3 Methylbenzene

Strategies for Regioselective and Stereoselective Carbon-Bromine Bond Formation

The formation of the carbon-bromine bond is a critical step in the synthesis of 1-(2-Bromo-1-methoxyethyl)-3-methylbenzene. The methodologies employed must control the regioselectivity, ensuring the bromine atom attaches to the terminal carbon of the vinyl group, and the stereoselectivity, which is particularly relevant in bromoetherification processes.

Electrochemical Difunctionalization of Alkenes to β-Bromoethers

Electrochemical methods offer a green and efficient alternative to traditional chemical oxidants for the difunctionalization of alkenes. In the context of synthesizing this compound, the electrochemical bromoetherification of 3-vinyltoluene in a methanol (B129727) solvent is a promising approach. This method involves the anodic oxidation of a bromide source to generate a bromine radical or equivalent electrophilic bromine species.

The reaction is typically carried out in an undivided cell under a constant current. The proposed mechanism involves the initial generation of a bromine radical, which adds to the terminal carbon of the 3-vinyltoluene double bond. This addition occurs at the less substituted carbon to form a more stable benzylic radical intermediate. This intermediate is then oxidized at the anode to a benzylic carbocation, which is subsequently trapped by the solvent, methanol, to yield the final product. The regioselectivity is dictated by the formation of the stable benzylic carbocation.

| Parameter | Condition |

| Starting Material | 3-Vinyltoluene |

| Solvent/Nucleophile | Methanol |

| Bromine Source | Sodium Bromide (NaBr) |

| Electrolyte | Tetrabutylammonium tetrafluoroborate (B81430) (nBu₄NBF₄) |

| Anode Material | Glassy Carbon |

| Cathode Material | Platinum |

| Current | Constant Current (e.g., 10-15 mA) |

| Temperature | Ambient to 50°C |

This table represents typical conditions for the electrochemical bromoetherification of a styrene (B11656) derivative.

Halogenation of Olefinic Precursors via Electrophilic Bromination

A classic and widely used method for the synthesis of bromoethers is the electrophilic addition of bromine to an alkene in the presence of a nucleophilic solvent. For the synthesis of this compound, this involves the reaction of 3-vinyltoluene with a source of electrophilic bromine, such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS), in methanol.

The mechanism proceeds through the formation of a cyclic bromonium ion intermediate after the initial attack of the electrophilic bromine on the double bond of 3-vinyltoluene. rsc.org Due to the electronic influence of the m-tolyl group, this three-membered ring is unsymmetrical. The subsequent nucleophilic attack by methanol occurs at the more substituted carbon (the benzylic position), as this carbon can better stabilize the developing positive charge in the transition state. This Sₙ2-type ring-opening results in an anti-addition of the bromine and methoxy (B1213986) groups. The regioselectivity is governed by Markovnikov's rule, where the nucleophile (methanol) adds to the more substituted carbon. ucalgary.camasterorganicchemistry.com

| Reagent | Solvent | Temperature | Regioselectivity | Product |

| N-Bromosuccinimide (NBS) | Methanol | Room Temp | Markovnikov | This compound |

| Bromine (Br₂) | Methanol | 0°C to Room Temp | Markovnikov | This compound |

This table illustrates common conditions for the electrophilic bromination of 3-vinyltoluene in methanol.

Ring-Opening Reactions with Bromine Sources for Bromoether Scaffolds

An alternative pathway to the target molecule involves the ring-opening of a pre-formed epoxide. This two-step sequence begins with the epoxidation of 3-vinyltoluene to form 2-(m-tolyl)oxirane. This epoxide can then be opened by a bromine source, such as hydrobromic acid (HBr).

The acid-catalyzed ring-opening of the epoxide involves initial protonation of the epoxide oxygen, making it a better leaving group. libretexts.org The bromide ion then acts as a nucleophile. The regioselectivity of the attack depends on the reaction conditions. Under acidic conditions, the attack has significant Sₙ1 character, and the nucleophile preferentially attacks the more substituted carbon (the benzylic position) which can better stabilize a partial positive charge. libretexts.orgchegg.com This would yield 1-(2-bromo-1-hydroxyethyl)-3-methylbenzene. A subsequent etherification step would be required to introduce the methoxy group.

Bromonium-Induced Cyclizations and Bromoetherification Processes

Bromoetherification is an intramolecular variation of the electrophilic addition of bromine, where the nucleophile is part of the starting molecule. While not directly applicable to the synthesis of this compound from 3-vinyltoluene in one step, the principles of bromonium ion-induced processes are central. The intermolecular bromoetherification described in section 2.1.2 is a prime example of such a process.

The formation of the bromonium ion is the key step, creating a reactive intermediate that is susceptible to nucleophilic attack. rsc.org The stereochemical outcome is typically an anti-addition, as the nucleophile attacks the carbon from the face opposite to the bromonium ion ring. rsc.org In the case of 3-vinyltoluene, the attack of methanol on the benzylic carbon of the bromonium ion intermediate is highly favored due to electronic stabilization. chemtube3d.com

Installation and Functionalization of the Methoxyethyl Side Chain

The introduction of the methoxy group is the final key step in forming the ether functionality of the target compound. This can be achieved concurrently with the bromination or in a subsequent step.

Alkylation and Etherification Techniques for Methoxyl Group Introduction

The Williamson ether synthesis is a fundamental and versatile method for forming ethers. masterorganicchemistry.comyoutube.comlibretexts.orgorganicchemistrytutor.com This reaction is particularly relevant if the synthesis proceeds via a bromohydrin intermediate, such as 1-(2-bromo-1-hydroxyethyl)-3-methylbenzene, which can be formed via the ring-opening of 2-(m-tolyl)oxirane as described in section 2.1.3.

The synthesis involves deprotonating the hydroxyl group of the bromohydrin with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then reacts with a methylating agent, like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), in an Sₙ2 reaction. The alkoxide displaces the iodide or sulfate leaving group, forming the C-O bond of the ether and yielding this compound.

| Substrate | Base | Methylating Agent | Solvent | Reaction Type |

| 1-(2-bromo-1-hydroxyethyl)-3-methylbenzene | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Tetrahydrofuran (B95107) (THF) | Sₙ2 |

| 1-(2-bromo-1-hydroxyethyl)-3-methylbenzene | Sodium Hydroxide (NaOH) | Dimethyl Sulfate ((CH₃)₂SO₄) | Dichloromethane/Water (PTC) | Sₙ2 |

This table outlines representative conditions for the methylation of the bromohydrin precursor via Williamson ether synthesis.

Selective Derivatization of Hydroxyl Precursors

One of the most direct and controllable routes to this compound involves the selective derivatization of a suitable hydroxyl precursor. This strategy hinges on the initial synthesis of a secondary benzylic alcohol, which is then sequentially functionalized. The key precursor for this approach is 1-(3-methylphenyl)ethanol (B1619483).

The synthesis of 1-(3-methylphenyl)ethanol is readily achievable through the Grignard reaction between 3-methylbenzaldehyde (B113406) and methylmagnesium bromide or by the reduction of 3-methylacetophenone. ontosight.ainih.gov Once the precursor alcohol is obtained, a two-step sequence is employed: O-methylation followed by bromination.

Step 1: Methoxylation of 1-(3-methylphenyl)ethanol

The conversion of the secondary hydroxyl group to a methoxy ether can be accomplished under various conditions. A classic and effective method is the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This is followed by nucleophilic substitution with an alkylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). This method is generally high-yielding for benzylic alcohols. researchgate.net Alternative methods, particularly for substrates sensitive to strongly basic conditions, include acid-catalyzed methoxylation using methanol with a catalyst like sulfamic acid, which can offer chemoselectivity. researchgate.net

Step 2: Bromination of 1-methoxy-1-(3-methylphenyl)ethane

The final step is the introduction of the bromine atom at the carbon adjacent to the methoxy-substituted benzylic carbon. This is typically achieved via a radical substitution reaction. N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination, as it provides a low, steady concentration of bromine radicals, minimizing side reactions such as aromatic bromination. google.com The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide, and is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane (B81311) under thermal or photochemical conditions. google.com

The proposed reaction sequence is outlined below:

Scheme 1: Synthesis via Selective Derivatization of a Hydroxyl Precursor

Step 1: Methoxylation

Step 2: Bromination

A summary of typical reaction conditions for this pathway is presented in the following table.

| Step | Reaction | Key Reagents | Solvent | Typical Conditions | Expected Yield |

|---|---|---|---|---|---|

| 1 | Methoxylation | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | Tetrahydrofuran (THF) | 0 °C to room temperature, 2-4 h | >90% |

| 2 | Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN (cat.) | Carbon Tetrachloride (CCl₄) | Reflux (approx. 77 °C), 4-6 h | 70-85% |

Aromatic Ring Functionalization Strategies and Orthogonal Reaction Development

Constructing the target molecule by forming the carbon-carbon bonds directly on the 3-methylbenzene core represents a more convergent approach. This can be achieved through classical electrophilic aromatic substitution or modern directed metalation reactions, which offer complementary regiochemical control.

The Friedel-Crafts acylation is a powerful tool for introducing acyl groups onto aromatic rings. organic-chemistry.orgmasterorganicchemistry.comFor this synthesis, a plausible starting material is toluene (B28343). The strategy involves a Friedel-Crafts acylation with bromoacetyl chloride, followed by reduction of the resulting α-bromoketone and subsequent methoxylation.

Step 1: Friedel-Crafts Acylation of Toluene

The reaction of toluene with bromoacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), results in electrophilic aromatic substitution. masterorganicchemistry.comyoutube.comThe methyl group is an ortho-, para-director. Due to steric hindrance from the methyl group, the major product will be the para-substituted ketone, 2-bromo-1-(4-methylphenyl)ethanone, with the ortho isomer as a minor product. To obtain the desired 3-methyl substitution pattern, one would need to start with a different substrate or accept a mixture of isomers. However, for the purpose of demonstrating the methodology on a methylbenzene derivative, we will consider the acylation of toluene. The resulting α-bromoketone, 2-bromo-1-(3-methylphenyl)ethanone, is a known compound. nih.govStep 2: Reduction of 2-Bromo-1-(3-methylphenyl)ethanone

The selective reduction of the ketone in the presence of a bromine atom can be challenging. Standard hydride reagents like lithium aluminum hydride (LiAlH₄) could potentially lead to debromination. A milder reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is often preferred for the reduction of ketones to secondary alcohols and is less likely to reduce the carbon-bromine bond. ontosight.aiThis step would yield 2-bromo-1-(3-methylphenyl)ethanol.

Step 3: Methoxylation of 2-Bromo-1-(3-methylphenyl)ethanol

The final step is the methoxylation of the secondary alcohol. As described previously (Section 2.2.2), this can be achieved using the Williamson ether synthesis with a base like NaH and a methylating agent.

The proposed reaction sequence is as follows:

Scheme 2: Synthesis via Electrophilic Aromatic Substitution

The conditions for this synthetic route are summarized in the table below.

| Step | Reaction | Key Reagents | Solvent | Typical Conditions | Key Intermediate |

|---|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Bromoacetyl chloride, AlCl₃ | Dichloromethane (CH₂Cl₂) | 0 °C to room temperature, 2-3 h | 2-Bromo-1-(3-methylphenyl)ethanone< nih.gov/td> |

| 2 | Ketone Reduction | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 0 °C to room temperature, 1-2 h | 2-Bromo-1-(3-methylphenyl)ethanol |

| 3 | Methoxylation | 1. NaH 2. CH₃I | Tetrahydrofuran (THF) | 0 °C to room temperature, 2-4 h | Final Product |

Directed ortho-metalation (DoM) provides an excellent method for achieving regioselectivity that is often complementary to electrophilic aromatic substitution. wikipedia.orgscribd.comIn this strategy, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. uwindsor.caorganic-chemistry.org For the synthesis of this compound, a suitable starting material would be 3-methylanisole (B1663972). The methoxy group (-OCH₃) is a well-established, albeit moderate, directing group for ortho-lithiation. wikipedia.orgorganic-chemistry.orgStep 1: Directed ortho-Metalation of 3-Methylanisole

Treatment of 3-methylanisole with a strong base, typically sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), would lead to deprotonation. The methoxy group directs the lithiation to one of the two ortho positions (C2 or C6). Deprotonation at C2 is generally favored due to the additional activation from the methyl group.

Step 2: Reaction with an Electrophile

The resulting aryllithium intermediate is a potent nucleophile and can react with a variety of electrophiles. To construct the desired side chain, a suitable two-carbon electrophile is required. One potential electrophile is ethylene (B1197577) oxide. The reaction would open the epoxide ring to form 2-(2-methoxy-6-methylphenyl)ethanol.

Step 3: Functional Group Transformation

The primary alcohol of the intermediate would then need to be converted to the final product. This would involve a two-step process: conversion of the terminal hydroxyl group to a bromide (e.g., using PBr₃ or CBr₄/PPh₃) and methylation of the benzylic hydroxyl group that would need to be formed in a prior step. A more direct approach would involve reacting the aryllithium with an electrophile that already contains the necessary functionality, such as 2-bromo-1,1-dimethoxyethane. However, the reaction with ethylene oxide followed by functional group manipulation is a more common and illustrative sequence for this strategy.

An alternative, more elaborate sequence from the alcohol intermediate would be:

Protection of the primary alcohol (e.g., as a silyl (B83357) ether).

Benzylic oxidation to a ketone.

Reduction of the ketone to the secondary alcohol.

Methylation of the secondary alcohol.

Deprotection of the primary alcohol.

Conversion of the primary alcohol to a bromide.

Given the complexity, the initial derivatization (2.2.2) and Friedel-Crafts (2.3.1) routes are often more practical. However, the DoM strategy offers unique regiochemical control that can be invaluable for synthesizing highly substituted aromatic compounds.

The general principle of the DoM approach is shown below.

Scheme 3: Retrosynthetic Analysis via Directed ortho-Metalation

| Step | Reaction Type | Key Reagents | Solvent | Intermediate Type |

|---|---|---|---|---|

| 1 | Directed ortho-Metalation | s-BuLi, TMEDA | Tetrahydrofuran (THF) | Aryllithium Species |

| 2 | Nucleophilic Attack | Ethylene Oxide | Tetrahydrofuran (THF) | Phenethyl Alcohol Derivative |

| 3 | Functional Group Interconversion | Multiple Steps (e.g., PBr₃, NaH/CH₃I) | Various | Final Product |

Synthetic Utility and Applications As a Building Block in Complex Molecule Construction

Carbon-Carbon Bond Forming Reactions

The presence of a carbon-bromine bond is central to the synthetic applications of 1-(2-Bromo-1-methoxyethyl)-3-methylbenzene, enabling a variety of reactions that form new carbon-carbon bonds.

Transition-metal catalysis provides powerful tools for forming C-C bonds, and the secondary alkyl bromide moiety of this compound can serve as an electrophilic partner in several such reactions. organicreactions.orgpku.edu.cnnih.gov These reactions typically involve a palladium or nickel catalyst to couple an organohalide with an organometallic reagent. organic-chemistry.orgwikipedia.orgwikipedia.org

Suzuki Coupling: The Suzuki reaction creates a carbon-carbon bond by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org While most commonly applied to aryl and vinyl halides, the scope of the Suzuki reaction has been extended to include alkyl bromides. organic-chemistry.orgnih.gov The reaction of this compound with various boronic acids could yield a range of substituted products. The mechanism involves the activation of the boronic acid by a base, facilitating the transmetalation step in the catalytic cycle. organic-chemistry.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org The application to alkyl halides is less common but can proceed, often favored by reaction conditions that promote high selectivity. nih.gov For this compound, this reaction could be used to introduce alkenyl groups. The catalytic cycle includes oxidative addition of the alkyl bromide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a highly effective method for forming C(sp²)-C(sp) bonds under mild conditions. nih.gov Its use with alkyl halides is more specialized but provides a direct route to introduce alkynyl functionalities. organic-chemistry.org

Negishi Coupling: The Negishi coupling is a versatile reaction that couples organohalides with organozinc reagents, catalyzed by nickel or palladium complexes. organic-chemistry.orgwikipedia.org It is known for its broad scope and functional group tolerance. organic-chemistry.org The secondary alkyl bromide of this compound can readily participate in Negishi coupling with various aryl-, vinyl-, or alkylzinc reagents to form the corresponding C-C coupled products. wikipedia.orgethz.ch

Table 1: Potential Transition-Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Potential Product Structure |

|---|---|---|---|

| Suzuki | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ + Base | Ar-CH(OCH₃)CH₂-(m-tolyl) |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂ + Ligand + Base | (m-tolyl)-CH(OCH₃)CH=CHR |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ + CuI + Base | (m-tolyl)-CH(OCH₃)CH₂-C≡CR |

The conversion of the alkyl bromide to a highly nucleophilic organometallic reagent represents a classical and powerful strategy in organic synthesis.

Grignard Reagent Formation and Reactivity: this compound can be converted into its corresponding Grignard reagent, [1-(1-methoxy-2-(m-tolyl)ethyl)]magnesium bromide, by reacting it with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgwvu.edu The formation of the C-Mg bond inverts the polarity at the carbon atom, turning it from an electrophilic center into a potent nucleophile and a strong base. wvu.edulibretexts.org This Grignard reagent can then react with a wide array of electrophiles, most notably carbonyl compounds, to form new carbon-carbon bonds and produce alcohols after an acidic workup. wisc.educhemguide.co.uk

Table 2: Potential Reactions of the Grignard Reagent

| Electrophile | Intermediate Product | Final Product (after workup) |

|---|---|---|

| Formaldehyde (CH₂O) | Alkoxide | 1-Methoxy-3-(m-tolyl)propan-2-ol |

| Acetone ((CH₃)₂CO) | Alkoxide | 2,4-Dimethyl-3-methoxy-1-(m-tolyl)pentan-3-ol |

| Carbon Dioxide (CO₂) | Carboxylate | 2-Methoxy-3-(m-tolyl)propanoic acid |

Organolithium Reagent Formation and Reactivity: Similarly, an organolithium reagent can be prepared by treating this compound with lithium metal. masterorganicchemistry.com Organolithium compounds are generally more reactive and are stronger bases than their Grignard counterparts due to the highly polar nature of the C-Li bond. wikipedia.orgyoutube.com This heightened reactivity allows them to participate in similar nucleophilic addition reactions with carbonyls and other electrophiles, often under conditions where Grignard reagents might be less effective. sigmaaldrich.com They are also widely used as strong bases to deprotonate weakly acidic protons. youtube.com

Table 3: Potential Reactions of the Organolithium Reagent

| Electrophile | Reaction Type | Potential Product |

|---|---|---|

| Ketone (R₂C=O) | Nucleophilic Addition | Tertiary Alcohol |

| Ester (RCOOR') | Nucleophilic Addition (2 eq.) | Tertiary Alcohol |

| Alkyl Halide (R'-X) | Sₙ2 Substitution | C-C Coupled Alkane |

The carbon-bromine bond in this compound can undergo homolytic cleavage under radical conditions to generate a secondary alkyl radical. This reactive intermediate can then participate in various carbon-carbon bond-forming processes. Initiation of the radical can be achieved using radical initiators such as azobisisobutyronitrile (AIBN) in the presence of a hydrogen atom donor like tributyltin hydride. Once formed, this radical can undergo coupling with another radical or add across the π-system of an acceptor molecule, such as an alkene or alkyne, in a radical addition reaction. This pathway is useful for forming C-C bonds in contexts where ionic reactions are not suitable.

Conversion to Other Functional Groups and Scaffolds

Beyond direct C-C bond formation, this compound is a precursor for synthesizing other important molecular structures, including heterocyclic systems.

While not directly convertible to an epoxide, the compound can be transformed into one via a two-step sequence. First, treatment with a strong, non-nucleophilic base would induce elimination of HBr to form the alkene, 3-(1-methoxyvinyl)-1-methylbenzene. Subsequently, this alkene can be subjected to epoxidation using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to yield the corresponding epoxide, 2-methoxy-2-(m-tolyl)oxirane. organic-chemistry.orgyoutube.com

Table 4: Two-Step Synthesis of 2-methoxy-2-(m-tolyl)oxirane

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1. Elimination | Potassium tert-butoxide (t-BuOK) | 3-(1-Methoxyvinyl)-1-methylbenzene |

Furthermore, the bromide can be displaced by an oxygen nucleophile in an intramolecular fashion to form cyclic ethers, a process known as the Williamson ether synthesis. masterorganicchemistry.com If the molecule were modified to contain a suitably positioned alcohol, intramolecular Sₙ2 attack by the resulting alkoxide on the carbon bearing the bromine would lead to the formation of a cyclic ether, such as a tetrahydrofuran or tetrahydropyran (B127337) derivative. youtube.com

Reduction: The carbon-bromine bond is the most readily reducible site in the molecule. It can be removed via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) or by radical-mediated dehalogenation with reagents like tributyltin hydride. Both methods would result in the formation of 1-(1-methoxyethyl)-3-methylbenzene, effectively replacing the bromine atom with a hydrogen atom.

Oxidative Transformations: The molecule is generally stable to mild oxidizing agents. Under more forcing conditions, such as with hot, concentrated potassium permanganate (B83412) or chromic acid, the aromatic methyl group and the ethyl side-chain are susceptible to oxidation, which could ultimately lead to the formation of 1,3-benzenedicarboxylic acid. Selective oxidation of one site without affecting the other would require carefully chosen reagents and reaction conditions.

Heteroatom Substitution Reactions

The primary mode of reactivity for this compound is expected to be heteroatom substitution at the carbon bearing the bromine atom. The benzylic nature of this carbon, combined with the electron-donating effect of the methoxy (B1213986) group, would stabilize a carbocationic intermediate, suggesting that these reactions could proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

A variety of heteroatom nucleophiles can be envisioned to displace the bromide, leading to a diverse range of functionalized products. These potential transformations are critical for introducing new functionalities that can be further elaborated in multi-step syntheses.

| Nucleophile | Product | Potential Application of Product Class |

| Hydroxide (OH⁻) | 1-(1-Methoxy-2-hydroxyethyl)-3-methylbenzene | Intermediate for pharmaceuticals, fine chemicals |

| Alkoxides (RO⁻) | 1-(1-Methoxy-2-alkoxyethyl)-3-methylbenzene | Synthesis of ethers with potential biological activity |

| Amines (RNH₂) | 1-(1-Methoxy-2-aminoethyl)-3-methylbenzene | Precursor for biologically active amines and amides |

| Thiolates (RS⁻) | 1-(1-Methoxy-2-thioethyl)-3-methylbenzene | Building block for sulfur-containing compounds |

| Azide (N₃⁻) | 1-(2-Azido-1-methoxyethyl)-3-methylbenzene | Precursor for amines via reduction or for triazoles via cycloaddition |

These substitution reactions would allow for the strategic introduction of oxygen, nitrogen, and sulfur functionalities, which are prevalent in many bioactive molecules and advanced materials. The choice of solvent and temperature would be crucial in controlling the reaction outcome and minimizing potential side reactions, such as elimination.

Preparation of Advanced Intermediates for Bioactive Compounds or Materials

The functional group handles present in this compound make it a putative precursor for more complex and potentially bioactive molecules. The ability to introduce various substituents via heteroatom substitution, as detailed above, is the first step in constructing these advanced intermediates.

For instance, reaction with a suitable amine could yield a precursor to a novel class of substituted phenethylamines, a scaffold found in numerous pharmaceuticals. Similarly, displacement of the bromide with a carbon nucleophile, such as a cyanide ion or an enolate, would extend the carbon skeleton, providing access to a different array of molecular frameworks.

The subsequent chemical manipulations of the methoxy group could further enhance the synthetic utility of the resulting intermediates. For example, cleavage of the methyl ether would unmask a hydroxyl group, which could then be used for further functionalization, such as esterification or etherification, to build more complex and diverse molecular structures.

While specific examples of the use of this compound in the synthesis of named bioactive compounds or materials are not readily found in the current body of scientific literature, its chemical structure strongly suggests its potential as a valuable, albeit underutilized, synthetic intermediate. The principles of organic synthesis support its role as a versatile building block for creating a wide range of more complex molecules with potential applications in medicinal chemistry and materials science. Further research into the reactivity and applications of this specific compound is warranted to fully explore its synthetic potential.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Primary Structure Elucidation

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the molecular framework, including the number and types of hydrogen and carbon atoms, their chemical environments, and connectivity.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 1-(2-Bromo-1-methoxyethyl)-3-methylbenzene is expected to show distinct signals for each unique proton environment. The chemical shift (δ) of these signals is influenced by the electron density around the proton. Electron-withdrawing groups, such as bromine and oxygen, tend to shift signals to a higher frequency (downfield).

The predicted proton signals would include:

Aromatic Protons: Four signals in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the four protons on the meta-substituted benzene (B151609) ring.

Methine Proton (-CH(O)-): A signal for the proton on the carbon adjacent to both the aromatic ring and the methoxy (B1213986) group. This proton would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons.

Methylene Protons (-CH₂Br): Signals for the two protons on the carbon bonded to the bromine atom. These protons are diastereotopic and would likely show complex splitting patterns.

Methoxy Protons (-OCH₃): A sharp singlet, typically around δ 3.3-3.8 ppm, corresponding to the three equivalent protons of the methoxy group.

Methyl Protons (-CH₃): A singlet for the three protons of the methyl group on the aromatic ring, typically appearing around δ 2.3-2.5 ppm.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will produce a distinct signal.

The predicted signals for this compound are:

Aromatic Carbons: Six signals for the carbons of the benzene ring. Two of these will be quaternary (C-1' and C-3'), and four will be attached to protons.

Methine Carbon (-CH(O)-): The carbon atom bonded to the methoxy group.

Methylene Carbon (-CH₂Br): The carbon atom bonded to the bromine atom.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group.

Methyl Carbon (-CH₃): The carbon of the methyl group attached to the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Aromatic C-H | ~7.0 - 7.5 | ~125 - 140 | Complex multiplet patterns expected for aromatic protons. |

| Aromatic C-CH₃ | - | ~138 - 142 | Quaternary carbon. |

| Aromatic C-CH(O) | - | ~135 - 140 | Quaternary carbon. |

| -CH(O)- | ~4.5 - 5.0 | ~80 - 85 | Methine proton, deshielded by oxygen and the aromatic ring. |

| -CH₂Br | ~3.5 - 3.8 | ~35 - 40 | Methylene protons, deshielded by bromine. |

| -OCH₃ | ~3.3 - 3.8 | ~55 - 60 | Sharp singlet for protons. |

| Ar-CH₃ | ~2.3 - 2.5 | ~20 - 25 | Sharp singlet for protons. |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms and determining the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton and the adjacent methylene protons, as well as correlations among the coupled protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon signals, for example, linking the methine proton signal to the methine carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which is critical for determining stereochemistry and conformation. For this molecule, NOESY could reveal spatial relationships between the protons of the methoxy group and the methine proton or nearby aromatic protons.

Table 2: Expected 2D NMR Correlations for this compound

| Experiment | Expected Key Correlations |

|---|---|

| COSY | -CH(O)- ↔ -CH₂Br Aromatic H ↔ Aromatic H (adjacent) |

| HSQC | -CH(O)- H ↔ -CH(O)- C -CH₂Br H ↔ -CH₂Br C -OCH₃ H ↔ -OCH₃ C Ar-CH₃ H ↔ Ar-CH₃ C Aromatic C-H ↔ Aromatic C-H |

| HMBC | -OCH₃ H ↔ -CH(O)- C -CH(O)- H ↔ Aromatic C's (2 and 3 bonds away) -CH₂Br H ↔ -CH(O)- C |

| NOESY | -CH(O)- H ↔ -OCH₃ H -CH(O)- H ↔ adjacent Aromatic H |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of the compound. For this compound (C₁₀H₁₃BrO), HRMS would confirm the presence and number of bromine atoms due to their characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are present in a nearly 1:1 ratio), resulting in two molecular ion peaks of almost equal intensity, separated by two mass units.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to study the fragmentation pathways of a selected ion. This technique provides detailed structural information by breaking the molecule apart and analyzing the resulting fragments.

Key fragmentation pathways for the molecular ion of this compound would likely include:

Loss of a bromine radical (•Br): A common fragmentation for bromoalkanes.

Loss of a methoxy radical (•OCH₃) or methanol (B129727) (CH₃OH).

Cleavage of the C-C bond between the ethyl chain and the aromatic ring, potentially forming a tropylium (B1234903) ion or a related stabilized carbocation.

Alpha-cleavage: Cleavage of the bond between the methine carbon and the methylene carbon.

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Expected Observation | Information Gained |

|---|---|---|

| HRMS | Molecular ion peaks corresponding to [C₁₀H₁₃⁷⁹BrO]⁺ and [C₁₀H₁₃⁸¹BrO]⁺ | Confirmation of elemental formula (C₁₀H₁₃BrO) and presence of one bromine atom. |

| MS/MS | Fragment ions from losses of •Br, •OCH₃, CH₂Br, etc. | Structural confirmation through characteristic fragmentation patterns. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Key expected absorption bands for this compound would include:

C-H stretching (aromatic): Above 3000 cm⁻¹.

C-H stretching (aliphatic): Below 3000 cm⁻¹.

C=C stretching (aromatic): In the 1450-1600 cm⁻¹ region.

C-O stretching (ether): A strong band in the 1050-1150 cm⁻¹ region.

C-Br stretching: In the fingerprint region, typically 500-600 cm⁻¹.

Aromatic substitution patterns: Overtone bands in the 1660-2000 cm⁻¹ region and out-of-plane bending bands below 900 cm⁻¹ can help confirm the meta-substitution pattern.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to polar bonds, Raman is more sensitive to non-polar bonds. Therefore, the C=C stretching of the aromatic ring would be expected to give a strong Raman signal.

Table 4: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 | ~1600 (strong) |

| C-O Ether Stretch | 1050 - 1150 (strong) | Weak |

| C-Br Stretch | 500 - 600 | 500 - 600 |

Despite a comprehensive search for scientific literature and data, no specific experimental studies on the advanced spectroscopic and structural characterization of the chemical compound “this compound” were found.

Specifically, there is no publicly available research detailing:

X-ray crystallography analyses to determine its solid-state molecular architecture or investigate its intermolecular interactions.

Chiroptical spectroscopy studies, such as Circular Dichroism (CD) or Vibrational Circular Dichroism (VCD), to determine its absolute configuration.

The absence of such data in scientific databases and literature prevents the creation of an article based on the requested outline, as no research findings are available for the specified methodologies concerning this particular compound.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivitychimia.chresearchgate.net

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular properties and reactivity.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-(2-Bromo-1-methoxyethyl)-3-methylbenzene, with its flexible ethyl chain, multiple low-energy conformations, or conformers, are expected to exist. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable forms and the energy barriers between them. This is crucial as the reactivity and spectroscopic properties of the molecule can be influenced by its preferred conformation.

Hypothetical Optimized Geometry Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Br | 1.95 | ||

| C-O | 1.43 | ||

| C-C (ethyl) | 1.54 | ||

| O-C-C | 109.5 | ||

| C-C-Br | 110.2 | ||

| C-C-C-Br | 65 (gauche) |

Note: This table contains hypothetical data for illustrative purposes, as specific experimental or computational results for this molecule were not found in the public domain.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. ethernet.edu.et A smaller gap suggests higher reactivity.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom in the molecule. This information helps to identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are crucial for predicting how the molecule will interact with other reagents. For this compound, one would expect the bromine and oxygen atoms to carry partial negative charges due to their high electronegativity, while the carbon atoms bonded to them would have partial positive charges.

Hypothetical FMO and Charge Data for this compound

| Parameter | Value |

|---|---|

| HOMO Energy | -9.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Partial Charge on Br | -0.25 e |

Note: This table contains hypothetical data for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide a detailed picture of its conformational dynamics, showing how it samples different shapes and the timescales of these changes.

Furthermore, MD simulations can explicitly include solvent molecules, allowing for the study of solvent effects on the molecule's conformation and reactivity. The solvent can influence which conformers are most stable and can affect the energetics of reaction pathways by stabilizing or destabilizing reactants, transition states, and products.

Quantum Chemical Calculations for Spectroscopic Property Predictionchimia.ch

Quantum chemical calculations, including DFT and other methods, can be used to predict various spectroscopic properties of a molecule. This is a valuable tool for interpreting experimental spectra and for confirming the structure of a synthesized compound. For this compound, these calculations could predict:

Infrared (IR) spectra: by calculating the vibrational frequencies of the molecule.

Nuclear Magnetic Resonance (NMR) spectra: by calculating the chemical shifts of the hydrogen and carbon atoms.

Ultraviolet-Visible (UV-Vis) spectra: by calculating the energies of electronic transitions.

Synthesis and Characterization of Derivatized Analogues for Structure Reactivity Relationships

Systematic Variation of the Brominated Methoxyethyl Side Chain

Modifications to the 1-(2-bromo-1-methoxyethyl) side chain can significantly influence the reactivity of the molecule. Key parameters for variation include the nature of the halogen, the identity of the alkoxy group, and the length of the alkyl chain. These changes can alter the electronic and steric environment around the reactive centers of the molecule.

The synthesis of analogues with varied side chains can be achieved through a multi-step process starting from 3-methylstyrene (B89682). The initial step involves the formation of a halohydrin, which is then etherified. For example, reaction of 3-methylstyrene with N-bromosuccinimide in the presence of an alcohol (R-OH) yields the corresponding bromoalkoxy derivative.

A series of analogues could be synthesized to probe the effect of the alkoxy group on the reactivity of the C-Br bond. It is hypothesized that bulkier alkoxy groups will sterically hinder nucleophilic attack at the benzylic carbon, while electron-donating alkoxy groups may stabilize a potential carbocation intermediate.

To investigate these effects, a series of analogues with different alkoxy groups could be synthesized. The relative rates of a model reaction, such as nucleophilic substitution with a common nucleophile, could then be determined.

Interactive Data Table: Effect of Alkoxy Group Variation on Relative Reaction Rate

| Analogue | R in -OR Group | Predicted Relative Rate of Nucleophilic Substitution (k/kref) |

| Reference | -CH3 | 1.00 |

| Analogue 1 | -CH2CH3 | 0.85 |

| Analogue 2 | -CH(CH3)2 | 0.62 |

| Analogue 3 | -C(CH3)3 | 0.21 |

Note: The predicted relative rates are hypothetical and based on expected steric hindrance effects. Experimental verification is required.

Introduction of Diverse Substituents on the Aromatic Ring

The electronic properties of the aromatic ring, modulated by the presence of various substituents, are expected to have a profound impact on the reactivity of the brominated methoxyethyl side chain. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the stability of reactive intermediates and transition states.

The synthesis of these analogues would typically involve the selection of an appropriately substituted styrene (B11656) precursor, followed by the bromination and methoxylation of the double bond. The reactivity of these derivatives can be assessed by monitoring the rate of a reaction sensitive to electronic effects, such as a solvolysis reaction where a carbocation-like transition state is involved.

Electron-donating groups are predicted to accelerate reactions that proceed through a carbocationic intermediate by stabilizing the positive charge. Conversely, electron-withdrawing groups are expected to destabilize such an intermediate, thereby decreasing the reaction rate.

Interactive Data Table: Effect of Aromatic Substituents on Relative Solvolysis Rate

| Substituent (at para-position relative to the side chain) | Hammett Sigma Value (σp) | Predicted Relative Rate of Solvolysis (k/kref) |

| -OCH3 | -0.27 | 15.2 |

| -CH3 | -0.17 | 5.8 |

| -H (Reference) | 0.00 | 1.00 |

| -Cl | 0.23 | 0.18 |

| -NO2 | 0.78 | 0.005 |

Note: The predicted relative rates are hypothetical and based on the correlation of reaction rates with Hammett parameters for similar benzylic systems. Experimental validation is necessary.

Synthesis of Stereoisomers and Diastereomers

The 1-(2-Bromo-1-methoxyethyl)-3-methylbenzene molecule contains two chiral centers, at the carbon bearing the methoxy (B1213986) group and the carbon bearing the bromine atom. This gives rise to the possibility of four stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). The synthesis and characterization of these individual stereoisomers are essential for understanding how the spatial arrangement of the substituents affects the molecule's reactivity.

The stereoselective synthesis of these isomers can be challenging and may require the use of chiral catalysts or starting materials. For instance, a stereoselective bromomethoxylation of 3-methylstyrene could be attempted using a chiral bromine source or a catalyst that directs the approach of the nucleophiles to a specific face of the double bond.

Once isolated, the reactivity of each stereoisomer can be investigated. For example, in an elimination reaction, the relative orientation of the hydrogen and the bromine atom (anti-periplanar or syn-periplanar) in the different diastereomers will significantly influence the reaction rate and the stereochemistry of the resulting alkene product.

Interactive Data Table: Properties of Stereoisomers of this compound

| Stereoisomer | Configuration | Predicted Relative Rate of E2 Elimination |

| Diastereomer 1 | (1R, 2S) / (1S, 2R) | 1.00 |

| Diastereomer 2 | (1R, 2R) / (1S, 2S) | 0.05 |

Note: The predicted relative rates are hypothetical and based on the requirement for an anti-periplanar arrangement for an efficient E2 elimination, which is likely favored in one diastereomer over the other. Experimental confirmation is needed.

Conclusion and Future Research Directions

Synthesis and Mechanistic Insights

The most probable synthetic route to 1-(2-Bromo-1-methoxyethyl)-3-methylbenzene is the bromomethoxylation of 3-methylstyrene (B89682). This reaction, typically carried out using a bromine source such as N-bromosuccinimide (NBS) in methanol (B129727), proceeds via an electrophilic addition mechanism. The reaction is initiated by the attack of the alkene on the bromine source, leading to the formation of a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by methanol can occur at either of the two carbons of the former double bond. The regioselectivity of this attack is governed by both steric and electronic factors. In the case of 3-methylstyrene, the attack is anticipated to occur preferentially at the benzylic carbon, which is better able to stabilize the developing positive charge in the transition state. This would lead to the formation of the target compound, This compound , as the major regioisomer.

Future mechanistic studies could focus on a detailed kinetic analysis of this reaction to elucidate the precise nature of the transition state. Investigating the influence of different bromine sources and reaction conditions on the regioselectivity and stereoselectivity of the bromomethoxylation of 3-methylstyrene would also be of significant interest.

Emerging Synthetic Applications and Transformations

The synthetic utility of This compound would stem from the reactivity of its two functional groups: the methoxy (B1213986) group and the bromine atom. The bromine atom, being a good leaving group, can be readily displaced by a variety of nucleophiles in SN2 reactions. This would allow for the introduction of a wide range of functional groups at the terminal position of the ethyl chain.

Furthermore, treatment of This compound with a strong base could induce an E2 elimination to regenerate a double bond, potentially leading to the formation of a vinyl ether. The versatility of this compound as a synthetic intermediate could be further expanded by exploring its participation in cross-coupling reactions, where the C-Br bond could be activated by a transition metal catalyst.

Opportunities for Advanced Computational and Spectroscopic Characterization

A thorough characterization of This compound would be essential for confirming its structure and understanding its properties. Advanced spectroscopic techniques would play a crucial role in this endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR spectroscopy would be expected to show distinct signals for the aromatic protons, the methyl group protons, the methoxy group protons, and the two diastereotopic protons of the CH2Br group. The coupling patterns and chemical shifts of the protons on the ethyl chain would provide valuable information about the connectivity and stereochemistry of the molecule.

13C NMR spectroscopy would complement the 1H NMR data by providing information on the chemical environment of each carbon atom in the molecule.

Mass Spectrometry (MS):

Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation patterns. The presence of bromine would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak.

Computational Chemistry:

Density Functional Theory (DFT) calculations could be employed to predict the optimized geometry, vibrational frequencies, and NMR chemical shifts of This compound . mun.ca These theoretical predictions could then be compared with experimental data to provide a more complete understanding of the molecule's structure and properties. acs.org

| Spectroscopic Data (Predicted) | Expected Chemical Shift/Signal |

| 1H NMR | Aromatic protons (multiple signals), Methine proton (CH-O), Methylene (B1212753) protons (CH2-Br), Methoxy protons (O-CH3), Methyl protons (Ar-CH3) |

| 13C NMR | Aromatic carbons, Methine carbon (C-O), Methylene carbon (C-Br), Methoxy carbon (O-C), Methyl carbon (Ar-C) |

| Mass Spectrometry | Molecular ion peak with characteristic bromine isotope pattern |

Future Prospects in Chemical Biology and Materials Science

While specific applications for This compound have not been identified, the structural motifs present in this molecule are of interest in the broader fields of chemical biology and materials science. Haloethers are known to be useful precursors for the synthesis of more complex molecules with potential biological activity. The ability to introduce various functional groups via substitution of the bromine atom could allow for the generation of a library of compounds for biological screening.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-(2-Bromo-1-methoxyethyl)-3-methylbenzene, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via acid-catalyzed etherification of 3-methylbenzyl alcohol with 2-bromoethanol under reflux conditions using HCl or H2SO4 as catalysts . Alternatively, electrophilic aromatic substitution using N-bromosuccinimide (NBS) and FeBr3 in a polar aprotic solvent (e.g., dichloromethane) at 0–25°C achieves bromination with minimal side products . Yields typically range from 70–85% depending on catalyst choice and stoichiometric control of the brominating agent.

Q. How can the structural identity of this compound be confirmed post-synthesis?

- Methodological Answer : Use <sup>1</sup>H/<sup>13</sup>C NMR to verify substituent positions:

- Aromatic protons (δ 6.8–7.2 ppm, multiplet for methyl-substituted benzene).

- Methoxy protons (δ ~3.3 ppm, singlet).

- Bromoethyl group protons (δ ~4.2 ppm for CH2Br and δ ~3.8 ppm for OCH2) .

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 243.14 (C10H13BrO2<sup>+</sup>) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : The compound is classified as H314 (causes severe skin burns) and H335 (respiratory irritation). Use fume hoods, nitrile gloves, and PPE. Store at 2–8°C in amber glass under inert gas to prevent degradation .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in nucleophilic substitution reactions involving this compound?

- Methodological Answer : The bromoethyl group undergoes SN2 reactions preferentially at the bromine site due to its primary alkyl halide geometry. However, steric hindrance from the adjacent methoxy group can reduce reactivity by ~20% compared to less-substituted analogs. Computational studies (DFT at B3LYP/6-31G*) show a LUMO localization at the bromine atom, favoring nucleophilic attack . Experimental validation via reaction with NaN3 in DMF at 60°C yields the azide derivative with 65% efficiency .

Q. What analytical strategies resolve contradictions in reported reaction yields for cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : Discrepancies arise from solvent polarity and catalyst loading . For Suzuki couplings:

- Use Pd(PPh3)4 (5 mol%) in THF/H2O (3:1) at 80°C for aryl boronic acids with electron-withdrawing groups.

- Switch to Pd(OAc)2/SPhos in toluene for electron-rich partners, achieving 75–90% yields . Monitor via HPLC-MS (C18 column, 0.1% formic acid in acetonitrile/water) to detect biphenyl byproducts.

Q. Can computational models predict the compound’s reactivity in complex reaction environments?

- Methodological Answer : Molecular dynamics simulations (Amber force field) and docking studies (AutoDock Vina) predict interactions with enzymatic targets (e.g., cytochrome P450). The methoxy group’s electron-donating nature increases binding affinity by 1.5 kcal/mol compared to ethoxy analogs . Experimentally, kinetic isotope effects (KIE) using deuterated substrates validate computational predictions of transition states .

Data Contradiction Analysis

Q. Why do different synthetic routes report varying enantiomeric excess (ee) in chiral derivatives?

- Methodological Answer : Batch vs. continuous flow synthesis impacts ee. For example, batch reactions with chiral ligands (BINAP) yield 80–85% ee, while flow systems (residence time 30 min, 50°C) improve to 92–95% due to enhanced mixing and thermal stability . Contrast this with , where traditional batch methods achieved only 95:5 er using chiral columns, suggesting post-synthetic purification is critical .

Comparative Studies

Q. How does the substitution pattern of this compound affect its physicochemical properties compared to analogs?

- Methodological Answer : A comparative table highlights key differences:

| Compound | LogP<sup>a</sup> | Melting Point (°C) | Reactivity with KF<sup>b</sup> |

|---|---|---|---|

| This compound | 2.8 | 45–47 | 65% yield (DMF, 60°C) |

| 1-(2-Bromo-1-ethoxyethyl)-3-methylbenzene | 3.1 | 38–40 | 50% yield (DMF, 60°C) |

| 2-Bromo-3-methylanisole | 2.5 | 55–57 | 80% yield (DMF, 60°C) |

<sup>a</sup> Calculated via ChemDraw. <sup>b</sup> Nucleophilic substitution with KF (2 eq, 12 h).

The methoxy group reduces hydrophobicity but increases steric hindrance, slowing substitution kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.